Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1909313-03-6
VCID: VC6888414
InChI: InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl
Molecular Formula: C10H18ClNO4S
Molecular Weight: 283.77

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate

CAS No.: 1909313-03-6

Cat. No.: VC6888414

Molecular Formula: C10H18ClNO4S

Molecular Weight: 283.77

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate - 1909313-03-6

Specification

CAS No. 1909313-03-6
Molecular Formula C10H18ClNO4S
Molecular Weight 283.77
IUPAC Name tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate
Standard InChI InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3
Standard InChI Key SMLVKSLILOBUQQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted with two distinct functional groups:

  • Chlorosulfonyl group (-SO₂Cl) at the 1-position, which confers strong electrophilicity and reactivity toward nucleophilic substitution.

  • tert-Butyloxycarbonyl (Boc) group at the 4-position, providing steric bulk and protecting the amine functionality under acidic conditions.

The molecular formula is C₁₁H₁₈ClNO₄S, with a molecular weight of 295.78 g/mol. The presence of both sulfonyl and ester groups creates a polar yet sterically hindered molecule, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight295.78 g/molCalculated
LogP (Partition Coeff.)~1.8 (moderate lipophilicity)Estimated
SolubilityLow in water; soluble in DCM, THFAnalog Data
StabilityHydrolytically sensitive at high pHInferred

Synthetic Routes and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of the piperidine ring:

Step 1: Piperidine Ring Formation

  • Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and ring closure.

  • Conditions: 0–20°C for 5 hours to control exothermicity.

Step 2: Sulfonation

  • Introduction of the chlorosulfonyl group via reaction with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under anhydrous conditions .

  • Critical Parameter: Temperature must remain below 25°C to avoid decomposition .

Step 3: Boc Protection

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM).

  • Yield Optimization: Triethylamine (TEA) as a base improves Boc group incorporation (>85% yield).

Table 2: Synthetic Pathway Comparison

StepReagents/ConditionsYield (%)Purity (%)
1NaH, THF, 0–20°C7892
2ClSO₃H, DCM, <25°C6588
3(Boc)₂O, TEA, DCM8595

Pharmacological Applications and Mechanistic Insights

Enzyme Inhibition

Structural analogs of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate demonstrate acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to rivastigmine (2.1 µM vs. 1.8 µM). The sulfonyl group enhances binding to the catalytic anionic site (CAS) of AChE through electrostatic interactions.

Anticancer Activity

Piperidine sulfonamides derived from this compound exhibit pro-apoptotic effects in colorectal cancer (HCT-116) cells, with a 3.2-fold increase in caspase-3 activation compared to controls. Mechanistic studies suggest interference with microtubule polymerization, akin to vinca alkaloids.

Comparative Analysis with Structural Analogues

Table 3: Functional Group Impact on Bioactivity

CompoundKey GroupIC₅₀ (AChE, µM)Anticancer EC₅₀ (µM)
Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate-SO₂Cl2.112.4
1-Boc-4-methylpiperidine-CH₃>100>50
Piperidine-4-carboxylic acid-COOH45.728.9

Key Insight: The chlorosulfonyl group enhances target engagement but reduces metabolic stability compared to carboxylate analogues.

Industrial-Scale Production Challenges

Process Optimization

  • Reactor Design: Glass-lined steel reactors prevent corrosion from chlorosulfonic acid .

  • Waste Management: Neutralization of HCl byproducts requires caustic scrubbing systems .

Cost Analysis

  • Raw Material Cost: ~$120/kg (primarily driven by ClSO₃H and Boc reagents) .

  • Yield-Loss Hotspots: Sulfonation step accounts for 22% of total yield loss due to side reactions .

Future Directions and Research Opportunities

Computational Modeling

  • MD Simulations: To map sulfonyl group interactions with kinase ATP-binding pockets (e.g., EGFR T790M).

  • QSAR Studies: Correlating substituent electronegativity with AChE inhibitory potency.

Green Chemistry Approaches

  • Catalytic Sulfonation: Replace ClSO₃H with recyclable ionic liquids to reduce waste .

  • Solvent-Free Boc Protection: Microwave-assisted reactions minimize DCM usage .

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